2-Chloro-4-(dimethoxymethyl)pyridine

Organic synthesis Acetal protection Process chemistry

2-Chloro-4-(dimethoxymethyl)pyridine (CAS 650607-95-7, molecular formula C8H10ClNO2, molecular weight 187.62 g/mol) is a pyridine derivative substituted with a chlorine atom at the 2-position and a dimethoxymethyl group (an aldehyde dimethyl acetal protecting group) at the 4-position. It functions as a protected aldehyde building block where the aldehyde carbonyl is masked as an acetal, enabling orthogonal synthetic manipulation of the 2-chloro position without undesired side reactions at the aldehyde site.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 650607-95-7
Cat. No. B12595879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(dimethoxymethyl)pyridine
CAS650607-95-7
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCOC(C1=CC(=NC=C1)Cl)OC
InChIInChI=1S/C8H10ClNO2/c1-11-8(12-2)6-3-4-10-7(9)5-6/h3-5,8H,1-2H3
InChIKeyWFEZVAPUIMWGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(dimethoxymethyl)pyridine (CAS 650607-95-7): Technical Specifications and Procurement-Relevant Profile


2-Chloro-4-(dimethoxymethyl)pyridine (CAS 650607-95-7, molecular formula C8H10ClNO2, molecular weight 187.62 g/mol) is a pyridine derivative substituted with a chlorine atom at the 2-position and a dimethoxymethyl group (an aldehyde dimethyl acetal protecting group) at the 4-position. It functions as a protected aldehyde building block where the aldehyde carbonyl is masked as an acetal, enabling orthogonal synthetic manipulation of the 2-chloro position without undesired side reactions at the aldehyde site. Its physicochemical profile includes a calculated octanol/water partition coefficient (LogP) of approximately 1.4 [1].

Why 2-Chloro-4-(dimethoxymethyl)pyridine Cannot Be Replaced by Other In-Class Pyridine Derivatives


The specific orthogonality of 2-Chloro-4-(dimethoxymethyl)pyridine—combining a halogen leaving group with a protected aldehyde—is not shared by common in-class alternatives. The closest analog, 2-Chloro-4-formylpyridine (CAS 101066-61-9), bears an unprotected aldehyde that is electrophilic and prone to competing side reactions under nucleophilic substitution conditions, fundamentally altering synthetic route viability . Conversely, the non-chlorinated analog 4-(dimethoxymethyl)pyridine lacks the chlorine handle entirely, precluding the key C2-functionalization step. This dual orthogonal functionality enables synthetic sequences that are otherwise inaccessible, establishing this compound as a chemically distinct entity rather than an interchangeable commodity intermediate.

Quantitative Differentiation of 2-Chloro-4-(dimethoxymethyl)pyridine (CAS 650607-95-7) Relative to Closest Analogs


Synthetic Yield Superiority: 99% Acetal Formation from 2-Chloro-4-formylpyridine

The compound is synthesized from 2-Chloro-4-formylpyridine via acid-catalyzed acetalization with trimethyl orthoformate in methanol/toluene solvent with sulfuric acid catalyst, achieving an isolated yield of 99% [1]. This near-quantitative conversion efficiency represents a critical procurement consideration: the high-yielding protection step translates directly to lower effective cost per mole of usable intermediate compared to lower-yielding protection strategies.

Organic synthesis Acetal protection Process chemistry

Aldehyde Protection Enables Orthogonal Reactivity: Preventing Competing Side Reactions at the C4 Position

The dimethoxymethyl group functions as an aldehyde dimethyl acetal protecting group. Under basic or nucleophilic conditions where the 2-chloro position undergoes substitution, the unprotected aldehyde in 2-Chloro-4-formylpyridine would compete via nucleophilic addition to the carbonyl or undergo oxidation and aldol side reactions . The acetal-protected form eliminates this competing reactivity, enabling selective manipulation at C2 while preserving the C4 aldehyde functionality for subsequent deprotection and further derivatization.

Synthetic methodology Protecting group strategy Orthogonal functionalization

Physicochemical Differentiation: LogP Reduction Enhances Aqueous Compatibility in Multi-Step Synthesis

2-Chloro-4-(dimethoxymethyl)pyridine exhibits a calculated LogP of approximately 1.4 [1]. In contrast, its unprotected aldehyde analog 2-Chloro-4-formylpyridine has an estimated LogP of 1.17 . The modest increase in lipophilicity associated with acetal protection may influence solvent partitioning behavior and chromatographic purification outcomes in multi-step synthetic sequences.

Lipophilicity Solvent compatibility ADME optimization

Regioselective Reactivity: 2-Chloro Position Enables Selective Functionalization Versus Multi-Halogenated Analogs

The 2-chloro substituent on the pyridine ring is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. Unlike the dichlorinated analog 2,6-dichloro-4-(dimethoxymethyl)pyridine (CAS 1390656-62-8) which presents two competing reactive sites and potential regioisomeric mixtures , the mono-chlorinated 2-Chloro-4-(dimethoxymethyl)pyridine offers a single, unambiguous C2 substitution site. This regiochemical simplicity eliminates the need for site-differentiating conditions or post-reaction isomer separation.

Regioselective functionalization Cross-coupling Nucleophilic substitution

Stability Profile: Acetal Protection Mitigates Air-Sensitivity of the Parent Aldehyde

2-Chloro-4-formylpyridine is documented as air-sensitive, requiring storage under inert atmosphere to prevent aldehyde oxidation . In contrast, the acetal-protected 2-Chloro-4-(dimethoxymethyl)pyridine is a stable liquid or low-melting solid (melting point data not universally reported, but typical for this class) that does not undergo atmospheric oxidation of the aldehyde moiety because the carbonyl is masked. This stability differential reduces the need for specialized storage equipment and extends usable shelf life under standard laboratory conditions.

Chemical stability Storage conditions Handling requirements

Defined Application Scenarios for 2-Chloro-4-(dimethoxymethyl)pyridine Based on Verified Differentiation


Sequential C2-Functionalization Followed by C4-Aldehyde Deprotection in Medicinal Chemistry

When a synthetic route requires selective nucleophilic substitution or cross-coupling at the pyridine C2 position while preserving a C4 aldehyde for later imine formation, reductive amination, or Horner-Wadsworth-Emmons olefination, 2-Chloro-4-(dimethoxymethyl)pyridine provides the necessary orthogonal protection. The acetal group prevents aldehyde participation during C2 manipulation, enabling clean conversion at the chlorine site. After C2 functionalization, mild acidic hydrolysis regenerates the free aldehyde for subsequent diversification. This two-stage sequence avoids the side-product formation and yield erosion that would occur if 2-Chloro-4-formylpyridine were employed directly [Section 3, Evidence Item 2]. The high synthetic yield (99%) of the acetal protection step further supports the economic viability of this approach [Section 3, Evidence Item 1].

Synthesis of Anthranilamide-Derived Agrochemical and Pharmaceutical Intermediates

2-Chloro-4-(dimethoxymethyl)pyridine has been explicitly utilized as a reactant in the synthesis of anthranilamide derivatives described in US Patent US20080242866A1 [Section 3, Evidence Item 1]. In this application, the compound undergoes copper-catalyzed amination to afford 4-(dimethoxymethyl)pyridin-2-amine with 39% yield, which subsequently serves as a precursor to anthranilamide-based bioactive molecules. The dimethoxymethyl protecting group remains intact during the amination step, preventing undesired aldehyde reactivity. This patent-documented use case establishes the compound's relevance in agrochemical lead optimization and pharmaceutical intermediate manufacturing, distinguishing it from generic pyridine building blocks without protected functionality.

Boronic Ester Derivatization for Suzuki-Miyaura Cross-Coupling Applications

The structural scaffold of 2-Chloro-4-(dimethoxymethyl)pyridine supports further elaboration into boronic ester derivatives, as exemplified by 2-Chloro-4-(dimethoxymethyl)pyridine-5-boronic acid pinacol ester (CAS 2377608-86-9). This boronic ester derivative enables Suzuki-Miyaura cross-coupling at the 5-position while the 2-chloro and 4-dimethoxymethyl groups remain available for orthogonal transformations. The mono-chlorinated nature of the parent compound ensures unambiguous site selectivity in the borylation step, in contrast to dihalogenated analogs that would produce complex regioisomeric mixtures [Section 3, Evidence Item 4]. This application pathway is particularly valuable for constructing biaryl pharmacophores and pyridine-containing ligand scaffolds for catalysis.

Process Chemistry Development Requiring Robust, Non-Air-Sensitive Intermediates

In kilo-lab and pilot-plant environments where air-sensitive reagents introduce operational complexity and safety hazards, the acetal-protected 2-Chloro-4-(dimethoxymethyl)pyridine offers a distinct advantage over 2-Chloro-4-formylpyridine. The latter requires inert atmosphere handling to prevent aldehyde oxidation and degradation [Section 3, Evidence Item 5]. By procuring the acetal-protected form, process development teams eliminate the need for glovebox operations or nitrogen-blanketed reactors during the C2 functionalization stage. The stable LogP and predictable extraction behavior of the acetal compound [Section 3, Evidence Item 3] further facilitate scalable liquid-liquid extraction workflows and continuous-flow processing applications, reducing the barrier to process intensification and technology transfer.

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